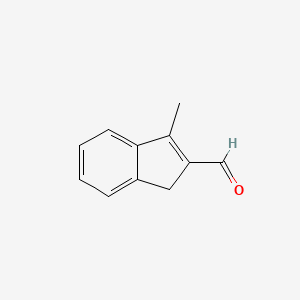
3-methyl-1H-indene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1H-indene-2-carbaldehyde is an organic compound that belongs to the indene family. Indenes are bicyclic aromatic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring. The presence of a methyl group at the 3-position and an aldehyde group at the 2-position makes this compound a unique and valuable compound in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-indene-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylindene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the Vilsmeier-Haack reaction, where 3-methylindene is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction forms the corresponding formylated product, which can be further purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
3-methyl-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-methyl-1H-indene-2-carboxylic acid.
Reduction: 3-methyl-1H-indene-2-methanol.
Substitution: 3-bromo-1H-indene-2-carbaldehyde (for halogenation).
科学研究应用
3-methyl-1H-indene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-methyl-1H-indene-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, participating in nucleophilic addition and substitution reactions. The methyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
In biological systems, this compound can interact with enzymes and proteins, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
1H-indene-2-carbaldehyde: Lacks the methyl group at the 3-position, resulting in different reactivity and properties.
3-methyl-1H-indole-2-carbaldehyde: Contains an indole ring instead of an indene ring, leading to distinct chemical behavior and applications.
3-methyl-1H-naphthalene-2-carbaldehyde: Features a naphthalene ring system, which affects its aromaticity and reactivity.
Uniqueness
3-methyl-1H-indene-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the indene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
属性
IUPAC Name |
3-methyl-1H-indene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-10(7-12)6-9-4-2-3-5-11(8)9/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIPLFHSLYDZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2=CC=CC=C12)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
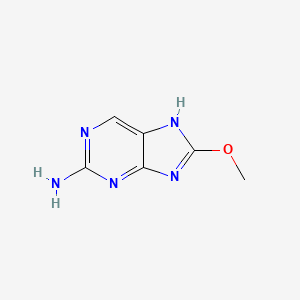
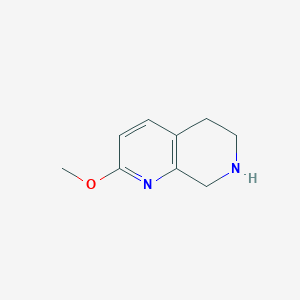
![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
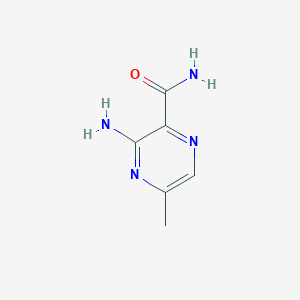
![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)
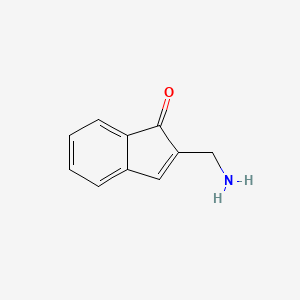
![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11919616.png)

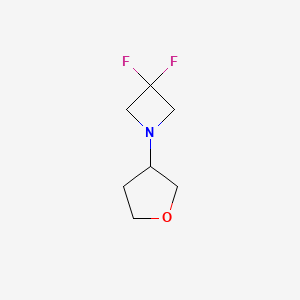
![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)

![(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)

